

commercial availability of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid
Cat. No.:	B1418379

[Get Quote](#)

An In-Depth Technical Guide to **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid**: Commercial Availability and Applications

Introduction: A Key Building Block in Modern Medicinal Chemistry

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is a specialized organic compound that has emerged as a critical building block for researchers in drug discovery and development.^[1] ^[2] Identified by its CAS Number 957120-49-9, this substituted phenylboronic acid derivative provides a versatile scaffold for the synthesis of complex molecules, particularly those intended as therapeutic agents.^[3]^[4]^[5] Its unique structure, featuring a boronic acid moiety, a chloro substituent, and an ethylcarbamoyl group, offers medicinal chemists precise control over the steric and electronic properties of target compounds.^[2] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its pivotal role in synthetic chemistry, specifically in the construction of novel drug candidates.

Commercial Availability and Sourcing

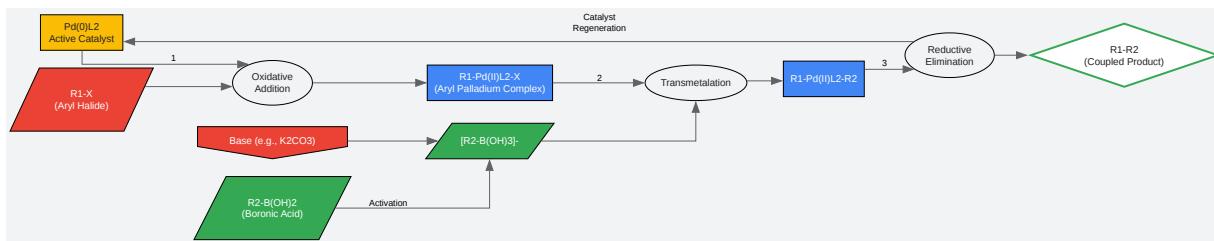
(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is available from several specialized chemical suppliers. It is designated for research and development purposes only and not for

direct human or veterinary use.[\[6\]](#) Prospective buyers should note that some suppliers may require cold-chain transportation to maintain compound integrity.[\[4\]](#)

Below is a summary of representative suppliers and typical product specifications. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed certificates of analysis.

Supplier	CAS Number	Purity/Specification	Molecular Formula	Molecular Weight	Notes
BLDpharm	957120-49-9	Not specified	C9H11BCIN O3	227.45	Requires inert atmosphere, room temperature storage. [4]
Parchem	957120-49-9	Typical specifications available	C9H11BCIN O3	227.46	Synonym: N-Ethyl 3-borono-5-chlorobenzamide. [3]
Various Suppliers	957120-49-9	>97% (Typical)	C9H11BCIN O3	227.45	Global supplier listings indicate availability from ~30 sources. [5]

Physicochemical and Structural Data


The utility of **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** in organic synthesis is dictated by its distinct chemical properties.

Property	Value	Source
CAS Number	957120-49-9	[3] [4] [5]
Molecular Formula	C9H11BCINO3	[3] [4] [5]
Molecular Weight	227.45 g/mol	[4] [5]
Synonyms	N-Ethyl 3-borono-5-chlorobenzamide	[3] [5]
Predicted pKa	6.97 ± 0.10	[5]
Predicted Density	1.32 ± 0.1 g/cm ³	[5]
Storage	2-8°C, Inert Atmosphere	[4] [5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

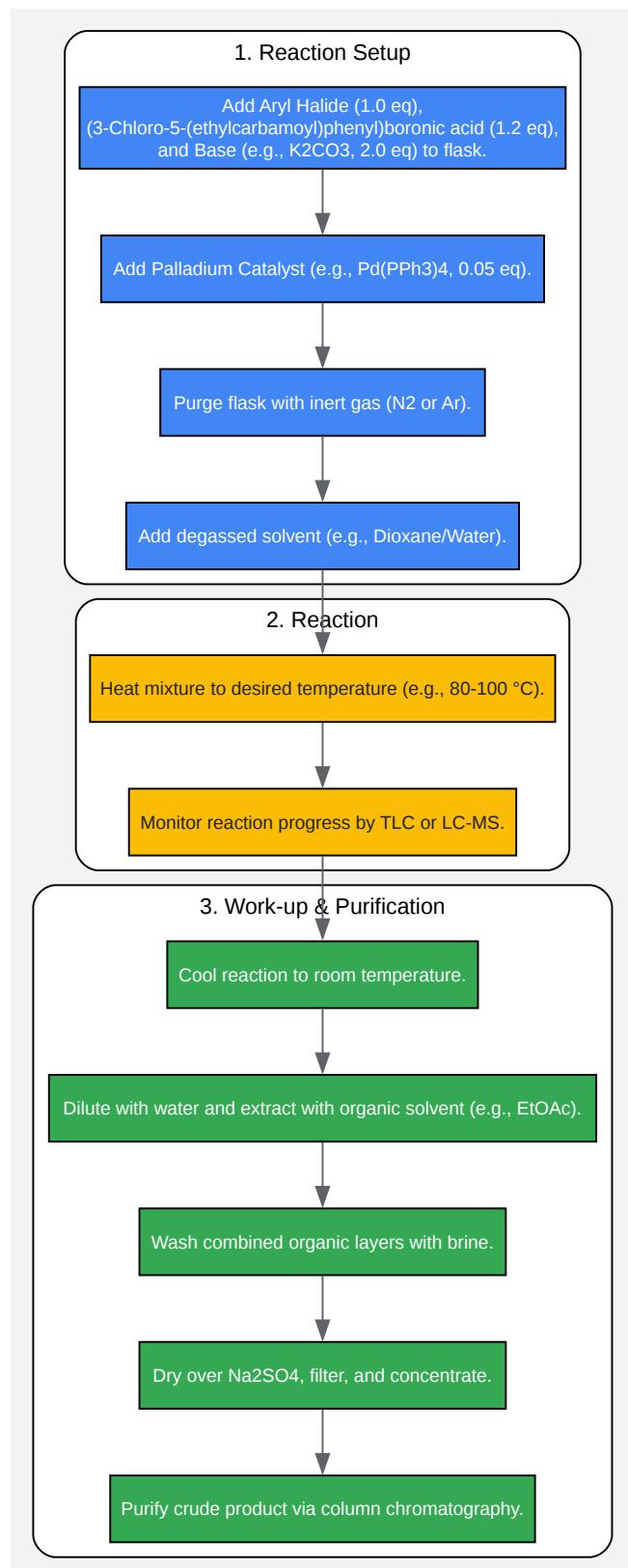
The primary value of **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** lies in its function as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[\[2\]](#) This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) bonds to create complex biaryl structures common in drug molecules.[\[1\]](#)[\[2\]](#)

The boronic acid group (-B(OH)₂) is exceptionally well-suited for this transformation. Boronic acids are generally stable to air and moisture, making them easier to handle than many other organometallic reagents.[\[7\]](#) In the catalytic cycle, the boronic acid undergoes transmetalation with a palladium complex, which then facilitates the bond formation with an organic halide. The chloro and ethylcarbamoyl substituents on the phenyl ring influence the electronic nature of the molecule, allowing for fine-tuning of reactivity and the properties of the final product.[\[2\]](#)

[Click to download full resolution via product page](#)

Suzuki-Miyaura catalytic cycle for C-C bond formation.

Role in Drug Discovery Programs


Boronic acids are integral to modern drug discovery, a fact underscored by the FDA approval of drugs like the proteasome inhibitor Bortezomib (Velcade).^{[8][9]} These compounds can act as bioisosteres of carboxylic acids and can form reversible covalent bonds with biological nucleophiles, such as serine residues in enzyme active sites.^{[1][9]}

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is particularly valuable for:

- Lead Optimization: Its defined substitution pattern allows chemists to systematically explore structure-activity relationships (SAR) by incorporating it into potential drug candidates.
- Library Synthesis: The compound is used in the parallel synthesis of compound libraries to screen for biological activity against various targets.^[1]
- Inhibitor Development: It serves as a key intermediate in the synthesis of targeted therapies, including protease and kinase inhibitors for indications such as cancer.^[1]

Exemplary Experimental Workflow: Suzuki-Miyaura Coupling

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction. This serves as an illustrative guide; researchers must optimize conditions for their specific substrates.

[Click to download full resolution via product page](#)

General workflow for a Suzuki-Miyaura coupling experiment.

Detailed Methodology

- **Reagent Preparation:** To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** (1.1–1.5 equivalents), a suitable base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0–3.0 equivalents), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1–5 mol%).
- **Inert Atmosphere:** Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 3:1 ratio), via syringe.
- **Heating and Monitoring:** Heat the reaction mixture to the target temperature (commonly 80–110 °C) with vigorous stirring. Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Aqueous Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then typically purified using flash column chromatography on silica gel to yield the desired biaryl compound.

Conclusion

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is a commercially available and highly valuable reagent for professionals in synthetic and medicinal chemistry. Its utility, primarily centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for constructing the complex molecular architectures required for modern drug discovery. A thorough understanding of its properties, sourcing, and application provides researchers with a powerful component for their synthetic toolkit, accelerating the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 2. nbino.com [nbino.com]
- 3. parchem.com [parchem.com]
- 4. 957120-49-9|(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 957120-49-9 CAS MSDS (3-Chloro-5-(ethylcarbamoyl)phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. nbino.com [nbino.com]
- 8. mdpi.com [mdpi.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial availability of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418379#commercial-availability-of-3-chloro-5-ethylcarbamoyl-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com